molecular formula C14H17N3O2S B2447970 2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946222-52-2

2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2447970
CAS No.: 946222-52-2
M. Wt: 291.37
InChI Key: KDTHLYMGZDNZSF-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in the presence of a base, such as potassium carbonate, to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide has been extensively studied for its potential applications in various fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines . Additionally, its antibacterial and anti-inflammatory properties make it a potential candidate for the development of new therapeutic agents . In industry, it may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are critical for the survival and proliferation of cancer cells . By binding to these targets, it disrupts key cellular processes, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide can be compared to other thiazolo[3,2-a]pyrimidine derivatives, such as 2-(arylmethylidene)-substituted thiazolo[3,2-a]pyrimidines . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and properties. The unique cyclopentyl and acetamide groups in this compound contribute to its distinct pharmacological profile and make it a valuable compound for further research and development.

Properties

IUPAC Name

2-cyclopentyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-9-12(13(19)17-6-7-20-14(17)15-9)16-11(18)8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTHLYMGZDNZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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